molecular formula C8H13NO2 B172152 (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID CAS No. 195833-47-7

(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B172152
CAS No.: 195833-47-7
M. Wt: 155.19 g/mol
InChI Key: WRBBRKMXTLLAOB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a propenyl group attached to the proline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the alkylation of D-proline with an appropriate propenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the proline, followed by the addition of the propenyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.

    Substitution: The propenyl group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be used.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated proline derivatives.

    Substitution: Various substituted proline derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its use in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2-propenyl)phenol:

    3-Phenyl-2-propenal:

Uniqueness

(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of the propenyl group with the proline structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from other propenyl-containing compounds.

Properties

CAS No.

195833-47-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1

InChI Key

WRBBRKMXTLLAOB-MRVPVSSYSA-N

SMILES

C=CCC1(CCCN1)C(=O)O

Isomeric SMILES

C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-]

Canonical SMILES

C=CCC1(CCC[NH2+]1)C(=O)[O-]

Origin of Product

United States

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